molecular formula C24H28N2O6 B11010885 (2E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11010885
M. Wt: 440.5 g/mol
InChI Key: YBIGHDUGYKSZHF-FNORWQNLSA-N
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Description

(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is a complex organic compound that features a combination of benzodioxole, piperazine, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with piperazine, followed by the reaction with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its effects on cellular processes and its potential therapeutic applications.

Medicine

In medicine, (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYBENZYL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole and trimethoxyphenyl groups enhances its potential for interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H28N2O6/c1-28-21-12-17(13-22(29-2)24(21)30-3)5-7-23(27)26-10-8-25(9-11-26)15-18-4-6-19-20(14-18)32-16-31-19/h4-7,12-14H,8-11,15-16H2,1-3H3/b7-5+

InChI Key

YBIGHDUGYKSZHF-FNORWQNLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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